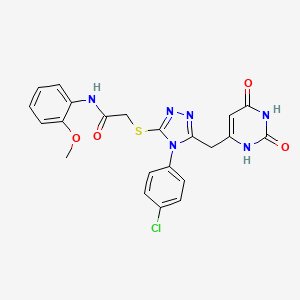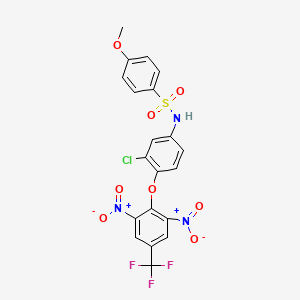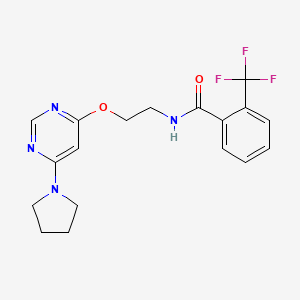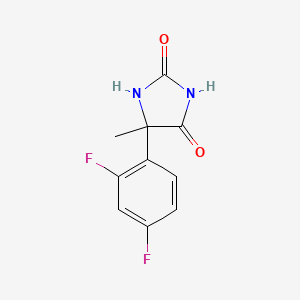
N-(4-メチルチアゾール-2-イル)-2-フェノキシエタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is a compound that belongs to the class of thiazole derivatives. . This compound, in particular, has shown promise in scientific research due to its unique chemical structure and properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
Target of Action
The primary target of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is the PRMT5-MTA complex , a synthetically lethal drug target for the treatment of MTAP-deleted cancers . PRMT5 is a class II protein arginine methyltransferase that adds two symmetric methyl groups to arginine residues of its substrate proteins .
Mode of Action
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells . This selective inhibition of PRMT5 activity leads to a decrease in PRMT5-dependent symmetric dimethylarginine protein modification .
Biochemical Pathways
The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 activity by N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide disrupts these biochemical pathways, leading to downstream effects such as the inhibition of tumor growth .
Result of Action
The result of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide’s action is the inhibition of PRMT5 activity, leading to a decrease in symmetric dimethylarginine protein modification . This disruption of normal cellular processes results in the inhibition of tumor growth .
Action Environment
The action of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide is influenced by the presence or absence of the MTAP gene . The compound is more effective in MTAP-deleted cells, suggesting that the genetic makeup of the cell can influence the compound’s efficacy . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability are currently unknown and may be a topic for future research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 4-methylthiazole with 2-phenoxyethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsreflux, anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reaction conditionsroom temperature, organic solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
類似化合物との比較
N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide can be compared with other thiazole derivatives:
4-Methylthiazole: Known for its ability to induce apoptosis and disrupt mitochondrial function.
N-(thiazol-2-yl)benzenesulfonamide: Exhibits antibacterial activity and is used in conjunction with cell-penetrating peptides.
2,4-Disubstituted thiazoles: These compounds have diverse biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of N-(4-methylthiazol-2-yl)-2-phenoxyethanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-10-9-18-12(13-10)14-19(15,16)8-7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMGWVMYMQQKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide](/img/structure/B2485720.png)





